molecular formula C12H10N2O4S B11666856 5-[(2-Hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

5-[(2-Hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B11666856
M. Wt: 278.29 g/mol
InChI Key: LVXHHFQWRVNTRZ-UHFFFAOYSA-N
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Description

5-[(2-Hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a combination of hydroxy, methoxy, and sulfanylidene groups, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves the condensation of 2-hydroxy-3-methoxybenzaldehyde with a suitable thiosemicarbazide derivative. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions . The resulting product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize production costs. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

5-[(2-Hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, amines, and other nucleophiles.

Major Products Formed

Mechanism of Action

The mechanism of action of 5-[(2-Hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with various molecular targets and pathways. The compound’s hydroxy and methoxy groups enable it to form hydrogen bonds and interact with biological macromolecules, such as proteins and nucleic acids . Additionally, its sulfanylidene group can participate in redox reactions, contributing to its antioxidant properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(2-Hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is unique due to its combination of hydroxy, methoxy, and sulfanylidene groups, which impart distinct chemical and biological properties.

Properties

Molecular Formula

C12H10N2O4S

Molecular Weight

278.29 g/mol

IUPAC Name

5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C12H10N2O4S/c1-18-8-4-2-3-6(9(8)15)5-7-10(16)13-12(19)14-11(7)17/h2-5,15H,1H3,(H2,13,14,16,17,19)

InChI Key

LVXHHFQWRVNTRZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1O)C=C2C(=O)NC(=S)NC2=O

Origin of Product

United States

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